N-(4-Bromophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
618443-57-5 |
|---|---|
Molecular Formula |
C16H10BrCl2N3O2 |
Molecular Weight |
427.1 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H10BrCl2N3O2/c17-9-1-3-11(4-2-9)21-14(23)7-22-8-20-15-12(16(22)24)5-10(18)6-13(15)19/h1-6,8H,7H2,(H,21,23) |
InChI Key |
NWCMOFZKNZDQOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6,8-Dichloro-4-Oxoquinazolin-3(4H)-Yl Intermediate
The quinazolinone core is typically synthesized via cyclization and chlorination:
Cyclization of Anthranilic Acid Derivatives
-
Procedure : Anthranilic acid reacts with potassium cyanate in water under alkaline conditions (pH 9–12) at 40–90°C to form 2,4-quinazolinedione.
-
Chlorination : The dione intermediate is treated with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in the presence of triethylamine to yield 6,8-dichloro-4-oxoquinazolin-3(4H)-yl.
Key Reaction :
Synthesis of N-(4-Bromophenyl)-2-Chloroacetamide
This intermediate is prepared via nucleophilic acyl substitution:
-
Procedure : 4-Bromoaniline reacts with chloroacetyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) with a base (e.g., triethylamine).
-
Conditions : 0–25°C, 2–4 hours.
Key Reaction :
Coupling of Quinazolinone and Acetamide Intermediates
The final step involves nucleophilic substitution:
-
Procedure : 6,8-Dichloro-4-oxoquinazolin-3(4H)-yl reacts with N-(4-bromophenyl)-2-chloroacetamide in acetone or DMF using potassium carbonate (K₂CO₃) as a base.
-
Conditions : Reflux (60–80°C) for 4–6 hours.
Key Reaction :
Optimization and Mechanistic Insights
Solvent and Base Selection
Temperature Control
-
Cyclization : Temperatures >90°C reduce yields due to decomposition.
-
Chlorination : Reflux conditions (100–110°C) with POCl₃ ensure complete conversion.
Analytical Characterization
The compound is validated using:
-
¹H NMR (DMSO-d₆): δ 10.60 (s, 1H, NH), 8.10–7.51 (m, aromatic protons), 4.98 (s, 2H, CH₂), 2.56 (s, 3H, CH₃ in minor analogs).
-
IR : Peaks at 1686 cm⁻¹ (C=O), 1647 cm⁻¹ (C=N), and 656 cm⁻¹ (C-Br).
Comparative Analysis of Methods
| Step | Reagents/Conditions | Yield | Advantages |
|---|---|---|---|
| Quinazolinone Synthesis | POCl₃, triethylamine, reflux | 73% | High purity, scalable |
| Acetamide Coupling | K₂CO₃, acetone, reflux | 82% | Minimal byproducts, short reaction time |
Challenges and Solutions
Chemical Reactions Analysis
Reactivity and Functional Group Transformations
The compound’s reactivity is governed by its functional groups:
Catalytic and Green Chemistry Approaches
Recent advances emphasize sustainability:
-
Solvent-free conditions : Achieve 85% yield in acetamide coupling reactions .
-
Recyclable catalysts : Pd/C or CuI nanoparticles enable efficient cross-coupling with turnover numbers >1,000.
Analytical Characterization
Key techniques for verifying reaction outcomes:
-
NMR spectroscopy : Distinct signals for acetamide protons (δ 4.98 ppm, singlet) and aromatic bromine (δ 7.58 ppm, doublet) .
-
HR-ESI-MS : Molecular ion peak at m/z 372.0353 ([M + H]⁺) confirms the product .
Challenges and Limitations
-
Steric hindrance : Bulky substituents on the quinazolinone ring reduce reaction rates.
-
Regioselectivity : Competing reactions at C-6 vs. C-8 chlorines require careful control .
This compound’s versatility in undergoing diverse reactions positions it as a valuable scaffold in medicinal chemistry and materials science. Further studies focusing on catalytic systems and green methodologies could expand its synthetic utility.
Scientific Research Applications
Antimicrobial Properties
N-(4-Bromophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide has demonstrated significant antimicrobial activity against various bacterial strains. Preliminary studies indicate that related compounds exhibit effective inhibition of both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structural features have shown promising results in vitro against multiple bacterial species .
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against human breast adenocarcinoma cell lines (e.g., MCF7). Studies have utilized assays like Sulforhodamine B to assess cytotoxicity. Results indicate that certain derivatives possess selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents .
Molecular Docking Studies
Molecular docking simulations have been employed to predict how this compound interacts with biological targets. These studies suggest that the compound may bind effectively to specific enzymes involved in cancer progression and bacterial resistance mechanisms. The insights gained from these simulations can inform further drug development efforts by identifying optimal binding sites and affinities .
Comparative Analysis with Related Compounds
A comparison of this compound with other quinazoline derivatives reveals its unique structural characteristics:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-Chlorophenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide | Similar quinazoline core; chlorine substitution | Antimicrobial and anticancer activity |
| N-(3-Methylphenyl)-2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetamide | Fluorine substitution; methyl group on phenyl | Antimicrobial activity |
| N-(Phenyl)-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetamide | Unsubstituted phenyl; chlorine substitution | Moderate anticancer activity |
This table illustrates how variations in substitution patterns can influence biological activity.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific enzymes , receptors , or cellular pathways .
- Further research is needed to elucidate its precise targets and effects.
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Superiority: Halogenated analogs consistently outperform non-halogenated ones.
- Enzyme Targeting : Structural alignment with InhA inhibitors () suggests possible antitubercular applications, though activity against Mycobacterium tuberculosis bd oxidase remains unexplored .
- Synthetic Optimization : Adopting microwave irradiation () could address low yields (e.g., 38% for 4d) in large-scale production .
Biological Activity
N-(4-Bromophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that belongs to the quinazoline family, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound based on various research findings.
Chemical Structure and Properties
The compound features a bromophenyl group and a dichloroquinazolinone moiety , contributing to its biological properties. Its molecular formula is , with a molecular weight of approximately 404.07 g/mol. The presence of an acetamide functional group enhances its solubility and reactivity in biological systems .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
- Chlorination : The introduction of dichloro groups is performed using reagents such as phosphorus pentachloride.
- Acetamide Formation : Acylation reactions using acetic anhydride or acetyl chloride introduce the acetamide group.
- Final Product Isolation : The compound is purified through recrystallization or chromatography techniques .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
| Microorganism Tested | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition at low concentrations |
| Escherichia coli | Moderate sensitivity |
| Candida albicans | Effective at higher doses |
Anticancer Properties
The compound has shown promising results in anticancer studies, particularly against human breast adenocarcinoma cell lines (e.g., MCF7). The cytotoxic effects were evaluated using the Sulforhodamine B (SRB) assay, which measures cell proliferation and viability. Molecular docking studies suggest that the compound may interact with specific targets involved in cancer progression, potentially leading to apoptosis in cancer cells .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Induction of apoptosis through caspase activation |
| HeLa | 20 | Inhibition of cell cycle progression |
Case Studies and Research Findings
- In Vitro Studies : A study conducted by Sharma et al. demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against E. coli and S. aureus. The study highlighted the importance of halogen substitutions in enhancing biological activity .
- Molecular Docking Studies : Computational studies have indicated strong binding affinities to targets such as topoisomerases and kinases involved in cancer cell proliferation. These findings suggest that modifications in the structure can lead to improved therapeutic efficacy .
- Comparative Analysis : When compared with other quinazoline derivatives, this compound exhibited superior activity due to its unique halogenation pattern, which enhances pharmacokinetic properties such as solubility and metabolic stability .
Q & A
Q. What in vivo models are suitable for pharmacokinetic profiling, and how is metabolic stability assessed?
Q. How does the compound’s redox potential influence its mechanism in oxidative stress-related diseases?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
